
Acetoxy vanillin
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Description
Acetoxy vanillin (IUPAC: 4-acetoxy-3-methoxybenzaldehyde), also known as vanillin acetate, is an acetylated derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde) . Its molecular formula is C₁₀H₁₀O₄ (molecular weight: 194.18 g/mol), featuring a benzaldehyde core substituted with a methoxy (-OCH₃) group at the 3-position and an acetoxy (-OAc) group at the 4-position . The acetylation of vanillin’s hydroxyl group enhances its lipophilicity and alters its reactivity, making it valuable in organic synthesis and pharmaceutical applications .
This compound is synthesized via acetylation of vanillin using acetic anhydride or acetyl chloride under controlled conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for acetoxy vanillin, and how are they validated?
this compound is typically synthesized via esterification of vanillin with acetic anhydride in the presence of catalysts (e.g., sulfuric acid). Validation involves structural confirmation using Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl peaks (~1740 cm⁻¹) and ¹H nuclear magnetic resonance (NMR) to detect acetyl proton signals (δ 2.1–2.3 ppm). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 280 nm .
Table 1: Key Analytical Parameters for this compound Synthesis
Parameter | Method | Target Outcome |
---|---|---|
Reaction Yield | Gravimetric | >85% purity |
Esterification Success | FTIR/NMR | Absence of vanillin hydroxyl peaks |
Purity | HPLC | Single peak at retention time ≥5 min |
Q. How is this compound characterized for thermal stability in experimental settings?
Thermogravimetric analysis (TGA) is employed to assess decomposition temperatures. For example, this compound derivatives (e.g., cyclodextrin inclusion complexes) show increased thermal stability, with degradation onset temperatures exceeding 200°C compared to pure vanillin (~150°C). Differential scanning calorimetry (DSC) confirms the absence of uncomplexed vanillin by eliminating melting endotherms .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported antioxidant efficacy of this compound?
Discrepancies often arise from differences in assay conditions (e.g., pH, solvent systems). To address this:
- Standardize assays (e.g., DPPH radical scavenging) under controlled pH and temperature.
- Use liquid chromatography–mass spectrometry (LC-MS) to quantify degradation products that may interfere with activity measurements .
- Compare results across cell-free (e.g., peroxynitrite scavenging) and in vivo models to contextualize bioactivity .
Q. How can researchers optimize the sustained release of this compound in drug-delivery systems?
Advanced formulations, such as cyclodextrin inclusion complexes, are tested using headspace gas chromatography–mass spectrometry (HS-GC-MS) . Release profiles are temperature-dependent; for example, γ-cyclodextrin complexes show slower release at 40°C (20% release over 24 hours) compared to α-cyclodextrin (50% release) due to stronger host-guest interactions .
Table 2: Release Kinetics of this compound Complexes
Complex Type | Temperature (°C) | Release (%) at 24h |
---|---|---|
α-Cyclodextrin | 40 | 50 |
β-Cyclodextrin | 40 | 35 |
γ-Cyclodextrin | 40 | 20 |
Q. What methodologies identify metabolic byproducts of this compound in biological systems?
Metabolomic analysis using ¹H NMR spectroscopy and multivariate data analysis (e.g., PLS-DA) distinguishes metabolites in tissue extracts. For instance, glucosylated derivatives of vanillin are quantified in Vanilla planifolia pods, with free vanillin constituting up to 24% of total content after 8 months of development .
Q. Methodological Guidance for Data Analysis
Q. How should researchers statistically validate dose-response relationships in this compound studies?
- Use Spearman’s rank correlation (non-parametric) for non-linear data.
- Apply linear regression (Origin Pro, R) for absorbance vs. concentration curves, ensuring R² ≥0.95 .
- Report means ± SD with ANOVA for triplicate experiments .
Q. What are the best practices for ensuring reproducibility in this compound synthesis?
- Document catalyst concentrations, reaction times, and purification steps.
- Include supplementary datasets (e.g., raw NMR spectra, TGA thermograms) in appendices or repositories .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. Avoiding Common Pitfalls
- Contamination in spectroscopic analysis : Pre-purify samples via column chromatography to remove unreacted vanillin .
- Overinterpretation of in vitro data : Correlate antioxidant results with in vivo toxicity assays (e.g., metribuzin-induced oxidative stress models) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
Key Observations :
- Lipophilicity : this compound’s acetyl group increases its lipid solubility compared to vanillin, enhancing membrane permeability .
- Reactivity : The acetoxy group acts as a leaving group in nucleophilic substitution reactions, unlike vanillin’s hydroxyl group .
- Stability : this compound is more hydrolytically stable than vanillin but can undergo deacetylation under acidic/basic conditions to regenerate vanillin .
Antioxidant Activity
- Vanillin : Exhibits strong antioxidant properties via radical scavenging (IC₅₀ ~ 25 μM) .
- This compound: Limited direct data, but its acetyl group may reduce antioxidant efficacy compared to vanillin. However, hydrolysis to vanillin in vivo could restore activity .
- Ethyl vanillin : Similar antioxidant mechanisms but higher bioavailability due to lipophilicity .
Anti-inflammatory Activity
Antimicrobial Activity
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
acetyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-10(13)7-3-4-8(12)9(5-7)14-2/h3-5,12H,1-2H3 |
InChI Key |
UFSYKYZISGOEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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